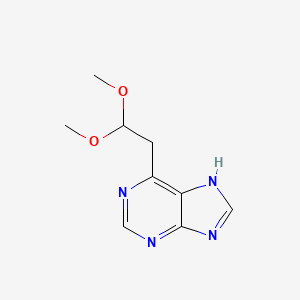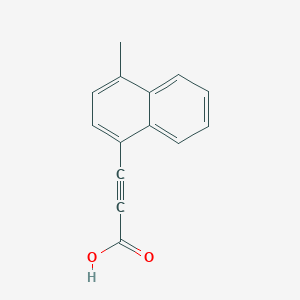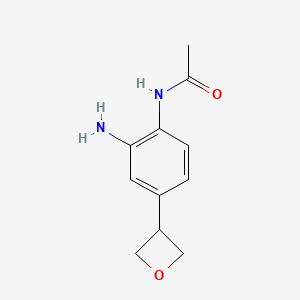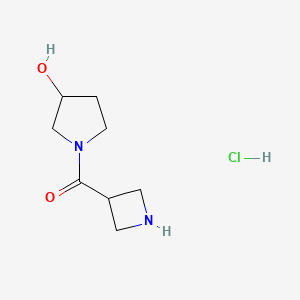![molecular formula C11H16N4 B11894670 2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- CAS No. 646056-51-1](/img/structure/B11894670.png)
2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-: is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- typically involves the formation of the spiro center through cyclization reactions. One common method includes the reaction of appropriate diamines with cyclic ketones under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridazinyl group can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study enzyme interactions and binding affinities. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical assays.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry: In the industrial sector, 2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- 2,7-Diazaspiro[4.4]nonane-2-carboxylate
- 2,7-Diazaspiro[4.4]nonane-2,8-dione
- 2,7-Diazaspiro[4.4]nonane-2,8-diol
Comparison: Compared to these similar compounds, 2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)- stands out due to the presence of the pyridazinyl group. This group enhances its chemical reactivity and potential applications. The unique structure of the compound allows for specific interactions with biological targets, making it a valuable tool in research and industry.
Propiedades
Número CAS |
646056-51-1 |
|---|---|
Fórmula molecular |
C11H16N4 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-pyridazin-3-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-10(14-13-5-1)15-7-4-11(9-15)3-6-12-8-11/h1-2,5,12H,3-4,6-9H2 |
Clave InChI |
CDQZJPGEGLCRLB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CCN(C2)C3=NN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)









